Pyrimidine-4,6-dicarbonitrile
Overview
Description
Pyrimidine-4,6-dicarbonitrile is an organic compound with the molecular formula C6H2N4 It is a derivative of pyrimidine, characterized by the presence of two cyano groups at the 4 and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-4,6-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with formamide in the presence of a catalyst can yield this compound. The reaction typically requires heating and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form with high purity.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines.
Scientific Research Applications
Pyrimidine-4,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Pyrimidine-4,6-dicarbonitrile can be compared with other pyrimidine derivatives such as pyrimidine-2,4-dicarbonitrile and pyrimidine-2,6-dicarbonitrile. These compounds share a similar core structure but differ in the position of the cyano groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.
Comparison with Similar Compounds
- Pyrimidine-2,4-dicarbonitrile
- Pyrimidine-2,6-dicarbonitrile
- Pyrimidine-5-carbonitrile
Properties
IUPAC Name |
pyrimidine-4,6-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-2-5-1-6(3-8)10-4-9-5/h1,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGBVWZOXLFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663946 | |
Record name | Pyrimidine-4,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50844-89-8 | |
Record name | Pyrimidine-4,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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